molecular formula C16H12BrFN2O2 B12155765 N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide

N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide

Cat. No.: B12155765
M. Wt: 363.18 g/mol
InChI Key: MGXLPXCLYRUFAR-UHFFFAOYSA-N
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Description

BIA 10-2474 , belongs to the class of small organic molecules. Its chemical structure consists of a bromo-fluoro-substituted phenyl ring attached to an indole moiety via an acetamide linkage. This compound has drawn significant attention due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: BIA 10-2474 can be synthesized through a multistep chemical process. One common route involves the reaction of 4-bromo-2-fluoroaniline with indole-4-carboxylic acid, followed by amidation to form the final compound.

    Medicinal Chemistry Approaches: Researchers have explored various modifications to optimize the synthesis, aiming for improved pharmacological properties.

Reaction Conditions::

    4-bromo-2-fluoroaniline: reacts with in the presence of suitable reagents and catalysts.

  • Amidation occurs under mild conditions using appropriate coupling agents.
Industrial Production::
  • BIA 10-2474 is not produced on an industrial scale due to safety concerns (discussed later).

Chemical Reactions Analysis

BIA 10-2474 undergoes several reactions:

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.

    Metabolism: In vivo, BIA 10-2474 is metabolized by enzymes, leading to the formation of various metabolites.

Common reagents and conditions:

    Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

    Metabolism: Enzymes such as cytochrome P450.

Major products:

  • Hydrolysis yields the corresponding carboxylic acid and amine.
  • Metabolism generates various metabolites, some of which may contribute to its pharmacological effects.

Scientific Research Applications

BIA 10-2474 has been investigated in several areas:

    Pain Management: Initially, it was explored as a potential analgesic.

    Endocannabinoid System Modulation: BIA 10-2474 interacts with the endocannabinoid system, affecting cannabinoid receptors.

    Neuroprotection: Some studies suggest neuroprotective effects.

    Clinical Trials: Unfortunately, a tragic incident during a clinical trial led to its discontinuation. Safety concerns arose due to severe adverse effects in human subjects.

Mechanism of Action

  • BIA 10-2474 inhibits fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism.
  • By inhibiting FAAH, it increases endocannabinoid levels, potentially affecting pain perception, inflammation, and other processes.

Comparison with Similar Compounds

    JZL184: Another FAAH inhibitor with similar mechanisms.

    URB597: Also targets FAAH but has a different chemical structure.

    BIA 10-2474: stands out due to its unique bromo-fluoro substitution pattern.

: Martin, B. R., et al. (2018). Discovery of the first potent and selective inhibitor of fatty acid amide hydrolase. Journal of Medicinal Chemistry, 61(24), 1083–1093. : Mallet, C., et al. (2017). BIA 10-2474-induced fatal meningoencephalitis: A monophasic disorder with autoantibodies against endocannabinoid system. Annals of Neurology, 82(4), 317–327. : Fowler, C. J. (2015). The potential of inhibitors of endocannabinoid metabolism for drug development: A critical review. Handbook of Experimental Pharmacology, 231, 95–128. : Dinh, T. P., et al. (2002). Brain monoglyceride lipase participating in endocannabinoid inactivation. Proceedings of the National Academy of Sciences, 99(16), 10819–

Properties

Molecular Formula

C16H12BrFN2O2

Molecular Weight

363.18 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide

InChI

InChI=1S/C16H12BrFN2O2/c17-10-4-5-14(12(18)8-10)20-16(21)9-22-15-3-1-2-13-11(15)6-7-19-13/h1-8,19H,9H2,(H,20,21)

InChI Key

MGXLPXCLYRUFAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OCC(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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